(3S,10r,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol
CAS No.:
Cat. No.: VC13623083
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H44O |
|---|---|
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | (3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25?,26?,27+,28-/m1/s1 |
| Standard InChI Key | ZEPNVCGPJXYABB-RWKVQAESSA-N |
| Isomeric SMILES | C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
| SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Introduction
Structural and Chemical Characterization
Molecular Identity
The compound belongs to the cyclopenta[a]phenanthrene family, characterized by a tetracyclic steroid backbone with additional methyl and methylene substituents. Its IUPAC name reflects stereochemical specificity at multiple chiral centers (C3, C10, C13, C17) and a branched alkyl side chain . Key identifiers include:
Spectral Data
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Mass spectrometry: A molecular ion peak at m/z 396.6 confirms the molecular weight.
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NMR: Predicted signals include δ 5.3 ppm (olefinic protons from the methylidene group) and δ 3.5 ppm (hydroxyl-bearing methine proton) .
Biological and Pharmacological Insights
Comparative Analysis with Analogues
Synthetic and Natural Occurrence
Synthetic Routes
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Side-chain elongation: Using Wittig or Grignard reactions to append alkyl groups .
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Stereochemical control: Enzymatic resolution or chiral catalysts to establish C3, C10, C13, and C17 configurations .
Research Gaps and Future Directions
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Biological screening: Prioritize assays for cytotoxicity, receptor binding, and metabolic stability.
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Structural optimization: Modify the methylidene group to enhance bioavailability or target selectivity.
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Natural product isolation: Explore botanical sources for native analogs.
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